Home > Products > Screening Compounds P72710 > Cotinine fumarate
Cotinine fumarate - 5695-98-7

Cotinine fumarate

Catalog Number: EVT-10991436
CAS Number: 5695-98-7
Molecular Formula: C24H28N4O6
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cotinine fumarate typically involves the following methods:

  1. Chemical Synthesis: Cotinine can be synthesized from nicotine using various chemical reactions, including oxidation processes that convert nicotine to cotinine. This transformation often involves the use of oxidizing agents such as aldehyde oxidase or cytochrome P450 enzymes.
  2. Salt Formation: Once cotinine is synthesized, fumaric acid can be added to form cotinine fumarate. This process generally involves dissolving cotinine in a suitable solvent followed by the addition of fumaric acid under controlled conditions to facilitate salt formation.
  3. Characterization: The synthesized cotinine fumarate is characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its purity and structural integrity.
Chemical Reactions Analysis

Cotinine fumarate participates in several chemical reactions, including:

  1. Oxidation: Cotinine can undergo further oxidation to form other metabolites or derivatives.
  2. Hydrolysis: In aqueous environments, cotinine fumarate can hydrolyze to release cotinine and fumaric acid.
  3. Complexation: The compound can form complexes with various ions or molecules, which may enhance its bioavailability or alter its pharmacokinetics.

These reactions are significant for understanding how cotinine fumarate behaves in biological systems and its potential interactions with other compounds.

Mechanism of Action

The mechanism of action of cotinine fumarate primarily revolves around its interaction with nicotinic acetylcholine receptors (nAChRs). Cotinine exhibits a lower affinity for these receptors compared to nicotine but still influences neurotransmission processes:

  1. Receptor Binding: Cotinine binds to nAChRs, modulating their activity, which can affect neurotransmitter release.
  2. Neuroprotective Effects: Research indicates that cotinine may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues.
  3. Withdrawal Symptom Mitigation: Cotinine has been studied for its potential role in alleviating withdrawal symptoms associated with nicotine cessation.
Physical and Chemical Properties Analysis

Cotinine fumarate possesses several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and organic solvents due to the fumarate component.
  • Melting Point: The melting point typically ranges between 150-160 °C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for its formulation in pharmaceutical applications and for understanding its behavior in biological systems.

Applications

Cotinine fumarate has several scientific uses:

  1. Biomarker for Tobacco Exposure: It serves as a reliable biomarker for assessing tobacco exposure in epidemiological studies.
  2. Pharmacological Research: Investigated for its potential therapeutic effects in managing nicotine addiction and withdrawal symptoms.
  3. Toxicological Studies: Used in studies examining the effects of tobacco smoke on human health and the environment.

Research continues to explore additional applications of cotinine fumarate in pharmacology and toxicology, highlighting its importance as both a metabolite and a therapeutic agent.

Metabolic Pathways and Pharmacokinetic Profiling

Enzymatic Conversion Mechanisms: Cytochrome P450 2A6-Mediated Nicotine Metabolism

Cotinine fumarate is derived from the major bioactive metabolite of nicotine metabolism, with cytochrome P450 2A6 (CYP2A6) serving as the principal enzymatic mediator. Approximately 70-80% of nicotine undergoes CYP2A6-catalyzed oxidation to form cotinine through a two-step metabolic cascade. The initial conversion involves nicotine Δ1'(5')-iminium ion formation, followed by spontaneous oxidation to cotinine [1] [9]. This metabolic pathway exhibits significant genetic polymorphism, resulting in variable catalytic efficiency across populations. The CYP2A6 activity phenotype, quantified via the trans-3'-hydroxycotinine/cotinine ratio in biological matrices, directly influences systemic cotinine exposure duration and magnitude [9]. Cotinine formation represents the rate-limiting step in nicotine clearance, with subsequent metabolism primarily yielding trans-3'-hydroxycotinine via the same CYP2A6 enzyme system [1] [4].

Table 1: Key Enzymes in Nicotine-Cotinine Metabolic Pathway

EnzymeSubstratePrimary MetaboliteCatalytic Efficiency Variation
CYP2A6NicotineCotinine44-64% across ethnic groups
CYP2A6Cotininetrans-3'-hydroxycotinine20-fold interindividual variation
UGTsCotinineCotinine glucuronideTissue-specific expression

Interspecies Variability in Cotinine Fumarate Biotransformation

Interspecies metabolic differences significantly impact the translational applicability of preclinical cotinine fumarate data. Human CYP2A6 demonstrates approximately 20-fold greater catalytic efficiency for nicotine C-oxidation compared to analogous rodent enzymes [4]. This metabolic divergence results in substantially prolonged cotinine elimination half-lives in humans (approximately 20 hours) versus rodents (approximately 4-6 hours) [1] [6]. Genetic polymorphisms further modulate cotinine pharmacokinetics in humans, with CYP2A6 reduced-function alleles associated with 30-50% decreased cotinine formation rates [9]. Additional metabolic variation stems from sex-dependent CYP2A6 expression, where estrogen induction contributes to approximately 25% faster cotinine clearance in females compared to males at equivalent nicotine exposures [1]. Mentholated tobacco exposure introduces competitive CYP2A6 inhibition, potentially extending cotinine half-life by 15-20% in habitual menthol cigarette consumers [1].

Advanced Analytical Methodologies for Cotinine Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for specific cotinine quantification across biological matrices. Modern methodologies employ HILIC (Hydrophilic Interaction Liquid Chromatography) separation using columns such as Phenomenex Luna® HILIC (150mm × 3.0mm, 5μm) with isocratic elution (acetonitrile:100mM ammonium formate buffer, pH=3.2; 90:10 v/v) achieving baseline resolution within 8 minutes [2] [8]. Isotope dilution techniques incorporating cotinine-d3 as internal standard enable exceptional sensitivity with lower limits of quantification (LLOQ) reaching 0.26 ng/mL in serum and 20 ng/mL in urine [2] [6]. The analytical measurement range typically spans 0.005-35,000 ng/mL across validated protocols, with precision (CV < 7.5%) and recovery rates (53-124.5%) meeting rigorous FDA bioanalytical validation criteria [2] [8]. This sensitivity proves essential for distinguishing passive exposure (cotinine < 10 ng/mL) from active smoking (cotinine > 300 ng/mL) in clinical specimens [1] [5].

Table 2: Analytical Performance Comparison of Cotinine Detection Methods

ParameterLC-MS/MSGC-MSImmunoassay
LLOQ (ng/mL)0.005-0.260.5-1.01-100
Run Time (min)7-1515-30<5
SpecificityHighHighModerate
Matrix Effects75-126%MinimalSignificant
Interference RiskLowLowHigh (structural analogs)
CostHighModerateLow

Immunoassay-Based Detection Systems: Sensitivity and Specificity Optimization

Enzyme immunoassays (EIAs) provide rapid, high-throughput cotinine screening despite limitations in specificity. Innovative approaches utilizing recombinant antibody libraries have yielded assays with detection thresholds of 31 pg/mL and quantification limits of 1 ng/mL in serum, sufficient to identify passive smoke exposure [5]. However, significant cross-reactivity with structural analogs (notably 3'-hydroxycotinine) and matrix interference necessitate cautious interpretation of semiquantitative results. Comparative analyses demonstrate that DRI cotinine immunoassays consistently overestimate true cotinine concentrations by 15-25% relative to LC-MS/MS reference methods, exhibiting the regression relationship: y = 1.1529x + 252.24 (R² = 0.8899) [3]. This positive bias is particularly pronounced at concentrations below 300 ng/mL, rendering immunoassays unreliable for precise quantification despite their utility for categorical classification (smoker versus non-smoker) [3] [5].

Pharmacokinetic Modeling of Cotinine Disposition: Absorption-Distribution Kinetics

Cotinine fumarate demonstrates predictable linear kinetics following systemic absorption, with plasma concentrations proportional to nicotine dose. The compound's volume of distribution (Vd) approximates total body water (0.6–0.8 L/kg), indicating limited tissue binding [1] [6]. Unlike nicotine's rapid multicompartmental distribution (t½α = 15–20 minutes), cotinine achieves homogeneous tissue distribution within 2–4 hours post-administration [6]. Population pharmacokinetic studies reveal that cotinine elimination follows first-order kinetics with a mean elimination half-life of 20 hours (range: 15–40 hours), primarily determined by CYP2A6 metabolic capacity rather than renal excretion [1] [9]. Urinary excretion accounts for only 10–15% of eliminated cotinine, predominantly as glucuronide conjugates and oxidative metabolites [1] [3]. The extended half-life enables cumulative cotinine accumulation during repeated nicotine exposure, with steady-state concentrations reached within 4–5 days of continuous administration. Physiologically based pharmacokinetic (PBPK) models incorporate CYP2A6 genotype-specific metabolic parameters to accurately predict interindividual plasma concentration variability exceeding 50-fold at equivalent nicotine doses [9].

Table 3: Key Pharmacokinetic Parameters of Cotinine Fumarate

ParameterValueVariability Factors
Bioavailability>95%Formulation-dependent
Tmax2-4 hoursAdministration route
Plasma Protein Binding<10%pH-dependent
Elimination Half-life20 ± 5 hoursCYP2A6 activity, smoking status
Volume of Distribution0.6–0.8 L/kgBody composition
Primary Clearance PathwayHepatic (CYP2A6)Genetic polymorphism, inhibitors

Properties

CAS Number

5695-98-7

Product Name

Cotinine fumarate

IUPAC Name

(E)-but-2-enedioic acid;(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/2C10H12N2O.C4H4O4/c2*1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;5-3(6)1-2-4(7)8/h2*2-3,6-7,9H,4-5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*9-;/m00./s1

InChI Key

NXHGVNVRWLOZDF-SZYUIZJOSA-N

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2.CN1C(CCC1=O)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2.CN1[C@@H](CCC1=O)C2=CN=CC=C2.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.